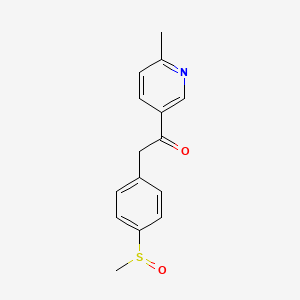1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone (Etoricoxib Impurity)
CAS No.:
Cat. No.: VC13816808
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H15NO2S |
|---|---|
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | 1-(6-methylpyridin-3-yl)-2-(4-methylsulfinylphenyl)ethanone |
| Standard InChI | InChI=1S/C15H15NO2S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)19(2)18/h3-8,10H,9H2,1-2H3 |
| Standard InChI Key | NSLOBCYFRMBVDZ-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)C |
| Canonical SMILES | CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a naphthyridine core substituted with a 6-methylpyridin-3-yl group at position 2 and a 4-(methylsulfinyl)phenyl moiety at position 3 (Figure 1) . Its molecular formula is C₁₅H₁₅NO₂S, with a molecular weight of 273.35 g/mol . The sulfinyl group (-S(O)-) distinguishes it from etoricoxib’s sulfonyl group (-SO₂-), indicating a distinct oxidation state that may arise during synthesis or degradation .
Table 1: Physicochemical Properties of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone
| Property | Value | Source |
|---|---|---|
| CAS Number | 307531-95-9 | |
| Density (20°C) | 1.26 ± 0.1 g/cm³ | |
| Melting Point | 133–134°C | |
| Molecular Formula | C₁₅H₁₅NO₂S | |
| Boiling Point | Not reported |
Synthetic Pathways and Formation Mechanisms
Origin in Etoricoxib Synthesis
Etoricoxib is synthesized via a copper-mediated reaction between keto sulfone and vinamidinium salt . While the primary route yields high-purity etoricoxib, side reactions may produce sulfinyl-containing intermediates or byproducts. The sulfinyl impurity likely forms due to incomplete oxidation of sulfide precursors or partial reduction of sulfonyl groups during synthesis . For instance, if the sulfone group in etoricoxib’s precursor undergoes unintended reduction, the sulfinyl derivative may emerge as a contaminant .
Degradation Pathways
Analytical Detection and Quantification
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are pivotal for detecting this impurity. A validated RP-HPLC method using an Inertsil ODS-3V column (4.6 × 250 mm, 5 µm) achieved baseline separation of etoricoxib and its impurities at 25°C . Mobile phases comprising methanol, acetonitrile, and orthophosphoric acid enabled precise quantification, with a detection limit (LOD) of 0.00786 µg/mL and quantification limit (LOQ) of 0.02013 µg/mL for related compounds .
Table 2: Validation Parameters for Related Substance Analysis
| Parameter | Impurity-04 (Sulfonyl Analog) | Impurity-05A |
|---|---|---|
| Linearity (R²) | 0.999 | 0.995 |
| Accuracy at LOQ | 108.4% | 104.4% |
| Precision (% RSD) | 0.20 | 1.52 |
UPLC methods employing Acquity BEH phenyl columns and formic acid-modified mobile phases further enhanced resolution for sulfinyl impurity detection . These methods adhere to International Council for Harmonisation (ICH) guidelines, ensuring robustness and reproducibility .
Pharmacological and Regulatory Significance
Industrial Mitigation Strategies
To minimize sulfinyl impurity formation, synthetic protocols optimize oxidation steps to ensure complete conversion of sulfide intermediates to sulfones . Process monitoring via in-line analytics and real-time adjustments further reduce impurity generation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume